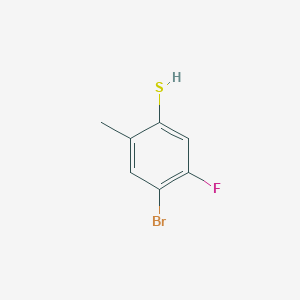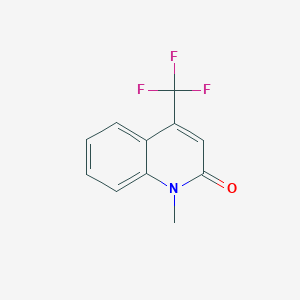
1-methyl-4-trifluoromethyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the photocatalytic synthesis from quinoline-N-oxides, which is a greener alternative with high yield and low catalyst loading .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline-N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline compounds with various functional groups.
科学的研究の応用
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer properties, particularly targeting protein kinases like SGK1.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, it has been shown to target SGK1, a protein kinase involved in cell survival and proliferation . The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. Molecular docking studies and cellular assays have confirmed its mechanism of action.
類似化合物との比較
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer activity.
Fluoroquinolines: Widely used as antibacterial agents.
7-Amino-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with different biological activities.
These compounds share the quinoline core structure but differ in their substituents, leading to varied applications and properties.
特性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
1-methyl-4-(trifluoromethyl)quinolin-2-one |
InChI |
InChI=1S/C11H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-10(15)16)11(12,13)14/h2-6H,1H3 |
InChIキー |
VHQBLGDZCBRMMA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


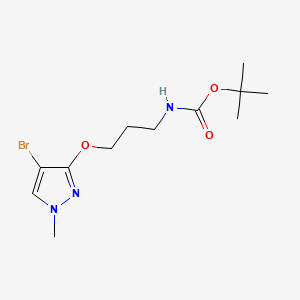

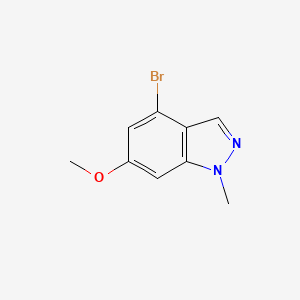


![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)

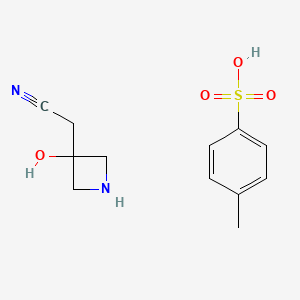
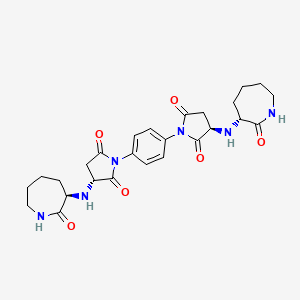
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
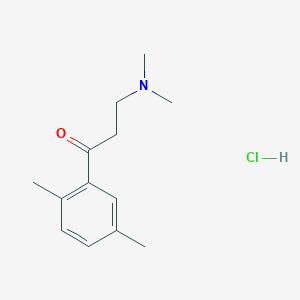
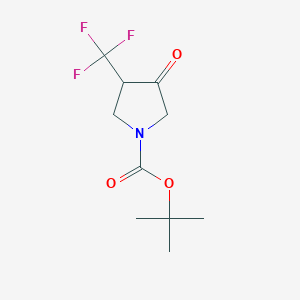
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
